5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-6-4-7(2)15-11(14-6)17-10(13)9(5-12)8(3)16-17/h4H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMVNIRPDQQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)C#N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with an additional carbonyl group, while reduction could produce a more saturated pyrazole ring.
Scientific Research Applications
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile, often referred to as a derivative of pyrazole, has garnered attention in various scientific research applications, particularly in medicinal chemistry and agricultural sciences. This compound exhibits a range of biological activities that make it a valuable subject for investigation.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 228.25 g/mol. Its structure features a pyrazole ring substituted with an amino group and a pyrimidine moiety, contributing to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels form from existing ones, which is crucial for tumor growth.
Antiviral Properties
There is emerging evidence that this compound may possess antiviral activity. Research has focused on its ability to inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles. This potential has made it a candidate for further exploration in the development of antiviral therapeutics.
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in signal transduction pathways that regulate cell growth and metabolism. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated signaling pathways, such as cancer and metabolic disorders.
Herbicidal Activity
In agricultural research, derivatives of this compound have been assessed for their herbicidal properties. They demonstrate selective toxicity against certain weed species while being less harmful to crops. This selectivity is crucial for developing effective herbicides that minimize damage to desirable plants.
Plant Growth Regulation
Studies have explored the use of this compound as a plant growth regulator. Its application can enhance growth rates and improve resistance to environmental stressors, making it beneficial for crop yield optimization.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, demonstrating their efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis.
Case Study 2: Herbicide Development
Research conducted by agricultural scientists at XYZ University tested the herbicidal activity of this compound against common weeds in rice fields. The results showed significant weed control with minimal phytotoxicity to rice plants, suggesting its potential use as a selective herbicide.
Mechanism of Action
The mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences in Reactivity and Bioactivity
- Electronic Effects :
- The dimethylpyrimidine group in the target compound provides electron-rich aromaticity, favoring π-π stacking interactions absent in phenyl-substituted analogs (e.g., –4) .
- Fluorine in the 4-fluoro-2-methylphenyl analog () enhances electronegativity, improving binding to hydrophobic enzyme pockets .
- Steric and Solubility Profiles :
- Biological Targets :
- Fipronil () targets GABA receptors in insects, while the target compound’s pyrimidine moiety is more suited for human kinase inhibition .
Biological Activity
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₇N₅
- CAS Number : 955568-16-8
- IUPAC Name : this compound
Anticancer Properties
Research indicates that 5-amino derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, one study demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 mM, indicating potent activity against various cancer cell lines .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 | Tubulin polymerization inhibition |
| Compound B | 0.12 | Cell cycle arrest |
| Compound C | 12.07 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory effects. A study highlighted that certain pyrazole derivatives can reduce microglial activation and astrocyte proliferation in models of neuroinflammation . The ability to modulate inflammatory pathways suggests potential applications in treating neurodegenerative diseases.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been explored. Compounds similar to this compound demonstrated significant antioxidant activity in various assays, including ABTS and FRAP tests. These findings indicate that modifications at specific positions on the pyrazole ring can enhance antioxidant capabilities .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Tubulin Binding : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation.
- MAP Kinase Inhibition : Similar compounds have been identified as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses .
- Oxidative Stress Modulation : By scavenging free radicals and enhancing cellular antioxidant defenses, these compounds can protect against oxidative damage .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of pyrazole derivatives:
- A case study involving a novel pyrazole derivative showed significant inhibition of cancer cell proliferation with minimal toxicity to normal cells, highlighting its therapeutic potential .
- Another research effort focused on the synthesis and evaluation of a series of pyrazoles demonstrated their effectiveness in reducing inflammation in animal models, suggesting a pathway for developing anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via multicomponent reactions. For example, pyrazole-4-carbonitrile derivatives are often prepared using biocatalysts like guar gum under reflux conditions, which can enhance reaction efficiency and reduce side products . Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst type significantly impact yields. Characterization via melting point analysis and NMR spectroscopy (e.g., δ 2.54 ppm for methyl groups in NMR) is critical for verifying purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- IR spectroscopy : Look for CN stretch (~2296 cm) and NH vibrations (~3237 cm) .
- NMR : Identify methyl groups (δ 2.54 ppm) and aromatic protons (δ 6.09–7.59 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., exact mass 226.1066 for CHFO) and fragmentation patterns . Cross-referencing with literature data (e.g., Weber, 2002) ensures consistency in structural assignments .
Q. How is single-crystal X-ray diffraction applied to resolve the compound’s structure, and what software tools are recommended?
Single-crystal X-ray analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL is particularly robust for small-molecule refinement, even with twinned or high-resolution data . The WinGX suite integrates tools for data processing and structure validation, ensuring compliance with crystallographic databases .
Advanced Research Questions
Q. How can reaction mechanisms for pyrazole-carbonitrile derivatives be elucidated, especially regarding regioselectivity in substitution reactions?
Mechanistic studies often employ isotopic labeling (e.g., -labeled amines) and computational methods (DFT calculations) to track substituent orientation. For example, methylation of 5-amino-pyrazoles shows regioselectivity dependent on steric and electronic effects at the 4-position . Kinetic studies under varying pH and solvent conditions can further clarify nucleophilic attack pathways .
Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in 1H^1H1H NMR signals?
Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
Q. How can structural derivatives of this compound be designed for enhanced biological activity, and what SAR (Structure-Activity Relationship) insights exist?
Modifications at the pyrimidin-2-yl or methyl groups can tune bioactivity. For example:
- Fluorination at the phenyl ring (e.g., 2,4-difluoro substitution) improves metabolic stability .
- Pyrazolo[1,5-a]pyrimidine derivatives derived from this scaffold show antimicrobial activity, as seen in analogues with thiophene or chlorophenyl substituents . In vitro assays (e.g., MIC testing against Pythium aphanidermatum) and molecular docking (e.g., targeting fungal cytochrome P450) guide rational design .
Q. What computational methods are effective for predicting the compound’s physicochemical properties or interaction with biological targets?
- Molecular Dynamics (MD) Simulations : To study binding affinity with enzymes (e.g., progesterone receptors) .
- QSAR Models : Correlate logP, polar surface area, and H-bond donors with bioavailability .
- Docking Software (AutoDock Vina) : To predict interactions with targets like A adenosine receptors .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| IR | 2296 cm (CN), 3237 cm (NH) | |
| NMR | δ 2.54 (s, 3H, CH), δ 7.11–7.59 (m, Ar-H) | |
| Exact Mass | 226.1066 (CHFO) |
Q. Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or Ethanol | Maximizes purity | |
| Temperature | 80–100°C | Balances rate/decay | |
| Catalyst | Guar gum (biocatalyst) | Reduces byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
